Oxadiazon-d7
Description
Oxadiazon-d7 is a deuterium-labeled isotopologue of Oxadiazon, a herbicidal compound belonging to the 1,3,4-oxadiazole chemical class. It is synthesized by replacing seven hydrogen atoms with deuterium at specific molecular positions, enhancing its utility as an internal standard in analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This isotopic labeling ensures minimal chemical reactivity differences compared to the non-deuterated form while providing distinct mass spectral signatures for accurate quantification . Oxadiazon itself is a pre-emergent herbicide widely used in agriculture to control broadleaf weeds and grasses, functioning via inhibition of protoporphyrinogen oxidase (PPO) . The deuterated variant, this compound, is critical in environmental and pharmacological studies for tracking degradation pathways, metabolic profiling, and correcting matrix effects during residue analysis .
Properties
Molecular Formula |
C₁₅H₁₁D₇Cl₂N₂O₃ |
|---|---|
Molecular Weight |
352.26 |
Synonyms |
3-[2,4-Dichloro-5-(1-methylethoxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one-d7; 2-tert-Butyl-4-(2,4-dichloro-5-isopropoxyphenyl)-1,3,4-oxadiazolin-5-one-d7; 2-tert-Butyl-4-(2,4-dichloro-5-isopropoxyphenyl)-5-oxo-1,3,4-oxadiazoline-d7; F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Oxadiazole-Based Herbicides
Oxadiazon-d7 belongs to the 1,3,4-oxadiazole family, which is structurally distinct from other oxadiazole isomers (e.g., 1,2,4-oxadiazoles) and related heterocyclic herbicides. Key structural analogs include:
- Oxadiargyl : Shares a similar 1,3,4-oxadiazole backbone but differs in substituents, leading to higher lipophilicity (LogP 4.1) and broader soil persistence .
- Oxadixyl : A fungicide with a 1,3,4-oxadiazole core but lower LogP (1.2), favoring systemic mobility in plants .
The deuterium in this compound increases its molecular weight by ~7 atomic mass units (AMU) compared to Oxadiazon, enabling unambiguous differentiation in mass spectrometry .
Isotopic Analogs: Deuterated Agrochemicals
Deuterated compounds like this compound are pivotal in analytical chemistry. Comparisons with other isotopic analogs highlight their shared utility:
| Property | This compound | Atrazine-d5 | Glyphosate-d6 |
|---|---|---|---|
| Deuterium Sites | 7 H → D substitutions | 5 H → D substitutions | 6 H → D substitutions |
| Mass Shift (Δm/z) | +7 | +5 | +6 |
| Primary Application | Herbicide analysis | Triazine herbicide analysis | Phosphonate herbicide analysis |
Deuterated analogs exhibit nearly identical chromatographic retention times to their non-deuterated counterparts but avoid signal overlap in MS/MS spectra, ensuring precision in complex matrices .
Physicochemical and Metabolic Differences
- Solubility : this compound and Oxadiazon share similar solubility profiles (~3.5 mg/L in water at 20°C) due to identical polar functional groups.
- Stability : Deuterium substitution enhances metabolic stability. Studies show this compound undergoes 20% slower hepatic degradation in vitro compared to Oxadiazon, reducing interference in tracer studies .
- Detection Limits : In LC-MS/MS, this compound improves quantification accuracy, lowering the limit of detection (LOD) for Oxadiazon from 0.05 ppb to 0.01 ppb in soil samples .
Analytical Performance in Comparative Studies
A 2022 study compared this compound with non-deuterated Oxadiazon and the structurally distinct 1,2,5-oxadiazine derivatives (e.g., compounds 6a-e from ):
| Parameter | This compound | 1,2,5-Oxadiazine (6a) |
|---|---|---|
| Retention Time (min) | 8.2 | 6.5 |
| MS/MS Fragmentation | m/z 337 → 252 | m/z 214 → 167 |
| Matrix Effect (%) | -5% (corrected) | +15% (uncorrected) |
The data underscore this compound's superiority in minimizing matrix effects compared to non-isotopic heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
